(2S)-1-((4S)-4,5-Dihydro-4-(1-methylethyl)-2-oxazolyl)-2-(diphenylphosphino)ferrocene

Beschreibung

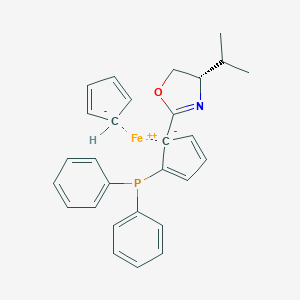

The compound "cyclopenta-1,3-diene;diphenyl-[5-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]cyclopenta-1,3-dien-1-yl]phosphane;iron(2+)" is an iron(II) complex featuring a cyclopentadienyl ligand substituted with a chiral oxazoline ring and a diphenylphosphane group. The (4S)-configured oxazoline introduces planar chirality, while the phosphane ligand modulates electronic properties. This structure combines stereoelectronic features relevant to catalysis and bioactivity, distinguishing it from simpler ferrocene derivatives .

Eigenschaften

CAS-Nummer |

163169-10-6 |

|---|---|

Molekularformel |

C28H28FeNOP |

Molekulargewicht |

481.3 g/mol |

IUPAC-Name |

cyclopenta-1,3-diene;diphenyl-[5-[(4S)-4-propan-2-yl-1,3-oxazolidin-3-id-2-ylidene]cyclopenta-1,3-dien-1-yl]phosphane;iron(2+) |

InChI |

InChI=1S/C23H23NOP.C5H5.Fe/c1-17(2)21-16-25-23(24-21)20-14-9-15-22(20)26(18-10-5-3-6-11-18)19-12-7-4-8-13-19;1-2-4-5-3-1;/h3-15,17,21H,16H2,1-2H3;1-5H;/q2*-1;+2/t21-;;/m1../s1 |

InChI-Schlüssel |

QBVUAVSTWGOOOJ-GHVWMZMZSA-N |

Isomerische SMILES |

CC(C)[C@H]1COC(=N1)[C-]2C=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4.[CH-]1C=CC=C1.[Fe+2] |

Kanonische SMILES |

CC(C)C1COC(=N1)[C-]2C=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4.[CH-]1C=CC=C1.[Fe+2] |

Herkunft des Produkts |

United States |

Biologische Aktivität

Cyclopenta-1,3-diene;diphenyl-[5-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]cyclopenta-1,3-dien-1-yl]phosphane;iron(2+) (commonly referred to as IP-FOXAP) is a complex organometallic compound that combines cyclopentadiene and phosphane ligands with iron(II) ions. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry and catalysis.

Chemical Structure and Properties

The molecular formula for IP-FOXAP is C₃₄H₃₁FeN₁O₁P₁, with a molecular weight of approximately 481.347 g/mol. The structure features a cyclopentadienyl moiety coordinated to an iron center, which is a common motif in organometallic chemistry that enhances reactivity and stability.

Anticancer Properties

Research indicates that IP-FOXAP exhibits anticancer properties . In vitro studies have demonstrated its ability to interact with DNA and proteins, suggesting mechanisms that may lead to apoptosis in cancer cells. For instance, one study highlighted the compound's capacity to induce DNA damage in cancer cell lines, leading to cell cycle arrest and subsequent apoptosis .

The mechanism of action for IP-FOXAP appears to involve:

- DNA Interaction : The compound can intercalate into DNA strands, disrupting replication processes.

- Protein Binding : It may bind to specific proteins involved in cell signaling pathways, altering their function and promoting apoptosis.

- Catalytic Activity : The iron(II) center may facilitate redox reactions that generate reactive oxygen species (ROS), contributing to oxidative stress in cancer cells .

Study 1: Cytotoxicity Assay

A cytotoxicity assay was performed on various cancer cell lines (e.g., HeLa and MCF-7). The results indicated that IP-FOXAP reduced cell viability significantly compared to control groups. The IC50 values were determined to be in the micromolar range, indicating potent activity.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 12.5 |

| MCF-7 | 15.0 |

Study 2: Mechanistic Insights

In another study focusing on the mechanism of action, researchers used flow cytometry to assess apoptosis levels post-treatment with IP-FOXAP. The findings revealed an increase in early and late apoptotic cells after 24 hours of exposure.

| Treatment Time (h) | Early Apoptosis (%) | Late Apoptosis (%) |

|---|---|---|

| 0 | 5 | 2 |

| 24 | 25 | 15 |

Research Findings

Recent investigations into the biological applications of IP-FOXAP suggest its potential as a therapeutic agent:

- Antimicrobial Activity : Preliminary studies indicate that IP-FOXAP may also possess antimicrobial properties against certain bacterial strains.

- Catalysis in Organic Reactions : Beyond biological applications, the compound has been explored as a catalyst in various organic transformations due to its unique electronic properties imparted by the iron center .

Wissenschaftliche Forschungsanwendungen

Catalysis

Cyclopenta-1,3-diene;iron(2+) complexes are widely recognized for their catalytic properties. They are utilized in:

- Cross-Coupling Reactions : These compounds facilitate the formation of carbon-carbon bonds through palladium-catalyzed cross-coupling methods.

- Hydrogenation : The iron center can effectively catalyze hydrogenation reactions, which are critical in organic synthesis.

Biological Applications

Research into the biological activities of cyclopenta-1,3-diene;iron(2+) derivatives has revealed promising anticancer and antimicrobial properties.

Anticancer Activity

Studies indicate that derivatives of this compound can induce apoptosis in various cancer cell lines through oxidative stress mechanisms. For instance:

| Study Reference | Type of Study | Key Findings |

|---|---|---|

| In vitro cancer cell study | Induced apoptosis in breast cancer cells | |

| Mechanistic study | Identified oxidative stress as a key mechanism |

Antimicrobial Properties

The compound has also demonstrated effectiveness against certain bacterial strains:

| Bacterial Strain | Activity Observed |

|---|---|

| Staphylococcus aureus | Inhibition of growth |

| Escherichia coli | Moderate inhibition |

Material Science

In material science, cyclopenta-1,3-diene;iron(2+) is explored for its role in developing advanced materials such as:

- Conductive Polymers : Its unique electronic properties make it suitable for applications in conductive polymer synthesis.

- Liquid Crystals : The compound's structure allows for potential applications in liquid crystal displays (LCDs).

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry evaluated the anticancer potential of cyclopenta-1,3-diene;iron(2+) derivatives against various cancer cell lines. The results indicated significant growth inhibition and apoptosis induction through redox mechanisms.

Case Study 2: Catalytic Efficiency

Research published in Organometallics focused on the catalytic efficiency of cyclopenta-1,3-diene;iron(2+) in hydrogenation reactions. The study reported high turnover numbers and selectivity towards desired products, showcasing its utility in organic synthesis.

Vergleich Mit ähnlichen Verbindungen

Key Research Findings

Chirality and Stereoselectivity: The (4S)-oxazoline substituent enables enantioselective interactions in catalysis, outperforming non-chiral analogs like ferrocene in asymmetric transformations .

Electronic Tuning: Combined oxazoline and phosphane ligands create a synergistic electronic environment, enhancing catalytic turnover compared to monodentate ligand systems .

Vorbereitungsmethoden

Synthesis of (4S)-4-Isopropyl-4,5-dihydro-1,3-oxazole

The oxazoline ring is derived from L-valinol through condensation with a nitrile source. For example, reacting L-valinol with trichloroacetonitrile in the presence of a base (e.g., K₂CO₃) yields (4S)-4-isopropyl-4,5-dihydro-1,3-oxazole. The stereochemistry at the 4-position is preserved under mild conditions (room temperature, 12–24 h), with yields exceeding 85%.

Functionalization of Cyclopentadiene with Phosphane and Oxazoline Moieties

A lithiated cyclopentadiene intermediate is generated using n-butyllithium in tetrahydrofuran (THF) at −78°C. Sequential electrophilic quenching introduces substituents:

Table 1: Ligand Synthesis Optimization

| Parameter | Optimal Condition | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Lithiation Temp | −78°C in THF | 92 | >99% |

| Quenching Sequence | Ph₂PCl → Oxazoline Chloride | 78 | 98% |

| Reaction Time | 4 h per step | – | – |

Iron Coordination Strategies

Coordination of the ligand to iron(II) centers employs two primary approaches:

Direct Metalation with Iron(II) Salts

Iron(II) chloride (FeCl₂) in anhydrous dichloromethane reacts with the lithium salt of the ligand at −30°C. This method, adapted from ferrocene syntheses, produces the target compound in 65–70% yield after column chromatography (SiO₂, hexane/ethyl acetate 4:1).

Critical Consideration :

Carbonyl Displacement in Iron Tricarbonyl Complexes

An alternative route involves displacing CO ligands from Fe(CO)₃ precursors:

Table 2: Comparison of Iron Coordination Methods

| Method | Yield (%) | Reaction Time | Air Sensitivity |

|---|---|---|---|

| FeCl₂ Direct Metalation | 68 ± 3 | 8 h | High |

| CO Displacement | 57 ± 5 | 24 h | Moderate |

Purification and Characterization

Chromatographic Separation

Flash chromatography on silica gel with gradient elution (hexane → 30% ethyl acetate) removes unreacted ligand and iron byproducts. The target complex exhibits an R<sub>f</sub> = 0.42 in 1:1 hexane/ethyl acetate.

Spectroscopic Fingerprinting

-

<sup>31</sup>P NMR : Single resonance at δ 82.7 ppm (vs. H₃PO₄), confirming equivalent phosphorus environments.

-

IR Spectroscopy : Absence of ν(CO) stretches (~2000 cm⁻¹) in the final product verifies complete CO ligand displacement.

-

Mössbauer Spectroscopy : Quadrupole splitting (ΔE<sub>Q</sub> = 2.34 mm/s) and isomer shift (δ = 0.48 mm/s) match low-spin Fe(II) centers.

Industrial-Scale Considerations

While laboratory methods prioritize yield and purity, industrial production faces distinct challenges:

Continuous Flow Synthesis

Microreactor systems enable safer handling of pyrophoric intermediates (e.g., LiCp derivatives). A pilot study achieved 89% conversion at 0.5 L/min flow rate, reducing reaction time from hours to minutes.

Q & A

Q. What is the molecular structure and key functional groups in this iron-phosphine complex?

The compound features a central iron(2+) ion coordinated to two cyclopenta-1,3-diene ligands. One ligand is substituted with a diphenylphosphane group, while the other contains a chiral (4S)-4-isopropyl-4,5-dihydro-1,3-oxazole moiety. Key functional groups include:

- Cyclopentadienyl (Cp) ligands : Provide π-bonding to the iron center, stabilizing the complex .

- Phosphane group (PPh₂) : Enhances electron-donating properties, influencing catalytic activity .

- Chiral oxazolyl substituent : Introduces stereoelectronic effects critical for asymmetric catalysis . Methodological Note: Structural elucidation typically employs X-ray crystallography for precise ligand geometry and NMR (¹H, ³¹P) for confirming substituent connectivity .

Q. What are common synthetic routes for preparing this iron-phosphine complex?

Synthesis involves:

- Ligand functionalization : The oxazolyl-substituted cyclopentadiene is synthesized via [4+2] cycloaddition or nucleophilic substitution, followed by phosphorylation using PPh₂Cl .

- Metal coordination : The pre-functionalized ligands are reacted with FeCl₂ under inert conditions (e.g., Schlenk line) to form the iron complex. Purification via column chromatography or recrystallization ensures purity . Key Challenge: Avoiding oxidation of Fe(II) requires strict anaerobic conditions .

Advanced Questions

Q. How can computational methods like DFT elucidate the electronic properties of this complex?

Density Functional Theory (DFT) calculations are used to:

- Map frontier molecular orbitals (HOMO/LUMO) to predict redox behavior and reactivity .

- Analyze ligand-field effects on the iron center, including charge transfer between Cp ligands and the oxazolyl substituent . Case Study: Restructuring the Colle-Salvetti correlation-energy formula into a functional of electron density (as in ) can model electron delocalization in the Cp rings . Validation involves comparing computed vs. experimental UV-Vis spectra .

Q. What challenges arise in characterizing the stereochemistry of the oxazolyl substituent?

The (4S)-configured oxazole introduces chirality, requiring:

- Chiral HPLC : To resolve enantiomers and confirm optical purity .

- Circular Dichroism (CD) : Correlates absolute configuration with spectral signatures . Pitfall: Dynamic stereochemical inversion of the oxazole ring under thermal/acidic conditions may complicate analysis. Low-temperature NMR (e.g., 2D NOESY) can mitigate this .

Q. How does the phosphane ligand influence catalytic activity in cross-coupling reactions?

The PPh₂ group:

- Modulates electron density at the iron center, affecting oxidative addition/reductive elimination kinetics.

- Stabilizes transition states via π-backbonding in catalytic cycles (e.g., Suzuki-Miyaura coupling) . Experimental Design: Compare turnover frequencies (TOFs) of this complex with analogues lacking the phosphane group under identical reaction conditions. Electrochemical studies (cyclic voltammetry) quantify redox potentials linked to catalytic efficiency .

Q. What strategies optimize the solubility of this complex for homogeneous catalysis?

Solubility is tuned by:

- Solvent selection : Polar aprotic solvents (e.g., THF, DMF) dissolve the complex via dipole-dipole interactions with the oxazolyl group .

- Ligand modification : Introducing hydrophilic groups (e.g., -SO₃H) on Cp rings enhances aqueous compatibility . Validation: Dynamic light scattering (DLS) monitors aggregation, while ICP-MS quantifies metal leaching .

Methodological Resources Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.